molecular formula C7H11NO2 B082499 Isobutyl cyanoacetate CAS No. 13361-31-4

Isobutyl cyanoacetate

Cat. No. B082499
CAS RN: 13361-31-4
M. Wt: 141.17 g/mol
InChI Key: HRGQEKKNLHJZGZ-UHFFFAOYSA-N
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Patent
US05347032

Procedure details

495.2 g of 68.7 wt % strength aqueous cyanoacetic acid, 1500 mL of isobutanol and 5 g of p-toluenesulfonic acid were heated to 80° C. in 3 h under a pressure of ca 270 mbar, and the water/isobutanol azeotrope was removed completely. Stirring was then continued for a further 14 h at a ratio of withdrawn to recycled material of 11:99, to give a transition temperature of 67° C. and a final temperature of 88° C. at 200 mbar. Excess isobutanol was distilled off after filtration and 529 g of crude isobutyl cyanoacetate (purity as measured by GC analysis: 90%) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[C:7]1([CH3:17])[CH:12]=CC(S(O)(=O)=O)=C[CH:8]=1>C(O)C(C)C>[C:1]([CH2:3][C:4]([O:6][CH2:8][CH:7]([CH3:17])[CH3:12])=[O:5])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C(C)C)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water/isobutanol azeotrope was removed completely
CUSTOM
Type
CUSTOM
Details
of withdrawn to recycled material of 11:99
CUSTOM
Type
CUSTOM
Details
to give a transition temperature of 67° C.
CUSTOM
Type
CUSTOM
Details
temperature of 88° C.
DISTILLATION
Type
DISTILLATION
Details
Excess isobutanol was distilled off
FILTRATION
Type
FILTRATION
Details
after filtration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(#N)CC(=O)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 529 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.